molecular formula C16H12N2O3 B5504826 N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide

N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide

Cat. No.: B5504826
M. Wt: 280.28 g/mol
InChI Key: XSBOJWUPSZFPAH-UHFFFAOYSA-N
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Description

N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C16H12N2O3 and its molecular weight is 280.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 280.08479225 g/mol and the complexity rating of the compound is 460. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimalarial and Antiviral Properties

N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide derivatives have shown promising results in the realm of antimalarial and antiviral research. In a study by Fahim and Ismael (2021), specific derivatives, particularly those with a sulfonamide ring, demonstrated significant in vitro antimalarial activity with low cytotoxicity. Theoretical calculations and molecular docking studies further indicated the potential of these compounds in treating diseases like malaria and even COVID-19 (Fahim & Ismael, 2021).

Metabolic Studies

Research into the metabolic pathways of related compounds, such as caroxazone, has revealed insights into their metabolism in humans. Bernardi et al. (1979) identified various metabolites of caroxazone, providing a foundation for understanding the metabolic fate of similar compounds (Bernardi et al., 1979).

Molecular Structure Analysis

The molecular structure and properties of compounds similar to this compound, such as caroxazone, have been extensively studied. Wouters, Evrard, and Durant (1994) analyzed the monoamine oxidase (MAO) inhibitory properties of caroxazone, contributing to our understanding of the molecular structure and its implications for biological activity (Wouters et al., 1994).

Antimicrobial Properties

Compounds bearing the benzoxazole structure have exhibited significant antimicrobial properties. Temiz‐Arpacı et al. (2005) synthesized benzoxazole derivatives that demonstrated a broad spectrum of activity against various bacterial and fungal strains, indicating potential applications in treating infections (Temiz‐Arpacı et al., 2005).

Anticancer Activity

Derivatives of this compound have also shown potential in cancer treatment. Yurttaş et al. (2015) synthesized a series of compounds using a similar structure and found considerable anticancer activity against various cancer cell lines, suggesting their utility in cancer therapy (Yurttaş et al., 2015).

Agronomic Utility

Research by Macias et al. (2006) into compounds with a benzoxazin-3(4H)-one skeleton, similar to the compound , revealed their phytotoxic, antimicrobial, and insecticidal properties. These findings highlight the potential agronomic utility of such compounds in crop protection and management (Macias et al., 2006).

Future Directions

Future research could focus on further elucidating the synthesis, properties, and potential applications of “N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide”. Given the biological activity of related compounds , it may be worthwhile to explore its potential in medicinal chemistry.

Properties

IUPAC Name

N-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c1-10(19)17-12-6-4-5-11(9-12)15-18-14-8-3-2-7-13(14)16(20)21-15/h2-9H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBOJWUPSZFPAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.